Sirpefenicol
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Overview
Description
. It belongs to the phenicol class of antibiotics, which are known for their broad-spectrum antibacterial activity. The molecular formula of Sirpefenicol is C17H18F3N3O3S, and it has a molecular weight of 401.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sirpefenicol involves multiple steps, starting with the preparation of the core phenicol structure. The key steps include:
Formation of the phenicol core: This involves the reaction of a substituted benzene ring with appropriate reagents to introduce the necessary functional groups.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group onto the phenicol core.
Final assembly: The final step involves coupling the intermediate products to form the complete this compound molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sirpefenicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenicol compounds .
Scientific Research Applications
Sirpefenicol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenicol antibiotics and their chemical properties.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections in animals and possibly humans.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Sirpefenicol exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell. The molecular targets of this compound include the 50S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Chloramphenicol: Another phenicol antibiotic with a similar mechanism of action but different chemical structure.
Thiamphenicol: A derivative of chloramphenicol with enhanced antibacterial activity.
Florfenicol: A fluorinated derivative of thiamphenicol with improved pharmacokinetic properties.
Uniqueness of Sirpefenicol: this compound is unique due to its specific trifluoromethyl group, which enhances its antibacterial activity and stability. This structural modification distinguishes it from other phenicol antibiotics and contributes to its effectiveness against a broader range of bacterial infections .
Properties
CAS No. |
1632310-24-7 |
---|---|
Molecular Formula |
C17H18F3N3O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)pyridin-3-yl]phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C17H18F3N3O3S/c1-27(21,26)14-7-6-12(9-22-14)10-2-4-11(5-3-10)15(24)13(8-18)23-17(25)16(19)20/h2-7,9,13,15-16,21,24H,8H2,1H3,(H,23,25)/t13-,15-,27?/m1/s1 |
InChI Key |
BCSOJZOJNNYSQM-GDVFORLASA-N |
Isomeric SMILES |
CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)[C@H]([C@@H](CF)NC(=O)C(F)F)O |
Canonical SMILES |
CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C(C(CF)NC(=O)C(F)F)O |
Origin of Product |
United States |
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